N-cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9675379
Molecular Formula: C19H22FN3O3
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22FN3O3 |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | N-cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H22FN3O3/c1-26-14-7-8-15(16(20)11-14)17-9-10-19(25)23(22-17)12-18(24)21-13-5-3-2-4-6-13/h7-11,13H,2-6,12H2,1H3,(H,21,24) |
| Standard InChI Key | NLRUGEYZPDCDQE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3)F |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3)F |
Introduction
N-cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with a specific molecular structure. It belongs to the class of acetamides and contains a pyridazine ring system, which is a six-membered aromatic ring with two nitrogen atoms. The compound also features a cyclohexyl group attached to the nitrogen atom of the acetamide moiety and a 2-fluoro-4-methoxyphenyl substituent on the pyridazine ring.
Molecular Formula and Weight
The molecular formula of N-cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is C19H22FN3O3, and its molecular weight is approximately 359.4 g/mol, similar to its analog with a 4-fluoro substituent .
Biological Activity and Applications
While specific biological activity data for N-cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is limited, compounds with similar structures are often investigated for their potential pharmacological properties. These may include anti-inflammatory, antimicrobial, or anticancer activities due to the presence of functional groups known to interact with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Pyridazine Ring | 6-membered aromatic ring with two nitrogen atoms |
| Cyclohexyl Group | Attached to the nitrogen atom of the acetamide moiety |
| 2-Fluoro-4-Methoxyphenyl Group | Attached to the pyridazine ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume